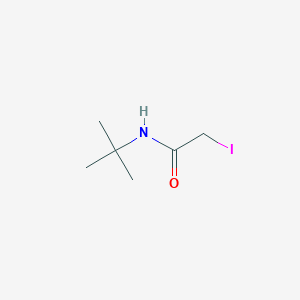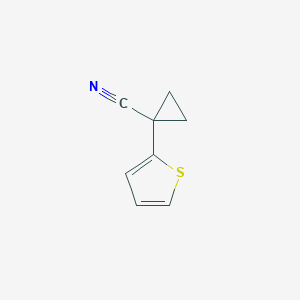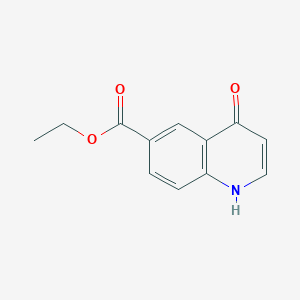
Ethyl 4-hydroxyquinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-hydroxyquinoline-6-carboxylate, also known as ethyl 6-hydroxyquinoline-4-carboxylate or EHQC, is a heterocyclic organic compound that belongs to the class of quinoline derivatives. EHQC is widely used in scientific research due to its broad range of biological activities, including antimicrobial, antitumor, and antioxidant properties.
Mecanismo De Acción
The mechanism of action of EHQC is not fully understood, but it is believed to involve multiple pathways. EHQC has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane and interfering with DNA replication. In addition, EHQC has been found to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and inhibiting the PI3K/Akt signaling pathway. Furthermore, EHQC has been demonstrated to scavenge free radicals and inhibit lipid peroxidation, which can prevent oxidative damage to cells and tissues.
Efectos Bioquímicos Y Fisiológicos
EHQC has been shown to have various biochemical and physiological effects in vitro and in vivo. EHQC has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. Moreover, EHQC has been demonstrated to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. Additionally, EHQC has been shown to reduce the levels of serum glucose and cholesterol in diabetic rats, indicating its potential therapeutic value in the treatment of diabetes and hyperlipidemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EHQC has several advantages for lab experiments, including its broad range of biological activities, low toxicity, and ease of synthesis. However, EHQC also has some limitations, such as its poor solubility in water and its instability under acidic conditions. Therefore, it is important to optimize the experimental conditions for each specific application to ensure the best results.
Direcciones Futuras
There are several future directions for the research and development of EHQC. One potential direction is to investigate the potential use of EHQC as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Another direction is to explore the structure-activity relationship of EHQC and its derivatives to identify more potent and selective compounds. Moreover, the development of novel synthetic methods for EHQC and its derivatives could lead to more efficient and cost-effective production. Additionally, the application of EHQC in nanotechnology and drug delivery systems could enhance its therapeutic efficacy and reduce its toxicity.
Conclusion:
In conclusion, EHQC is a promising compound with a broad range of biological activities and potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of EHQC could lead to significant advancements in the field of medicinal chemistry and drug discovery.
Métodos De Síntesis
EHQC can be synthesized by the condensation reaction of Ethyl 4-hydroxyquinoline-6-carboxylate acetoacetate and 8-hydroxyquinoline in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields a yellow crystalline solid with a melting point of 192-194°C.
Aplicaciones Científicas De Investigación
EHQC has been extensively studied for its biological activities, including antimicrobial, antitumor, and antioxidant properties. EHQC has been shown to exhibit potent antimicrobial activity against a wide range of bacteria, fungi, and viruses. In addition, EHQC has been found to possess significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, EHQC has been demonstrated to have strong antioxidant activity, which can protect cells from oxidative stress and damage.
Propiedades
IUPAC Name |
ethyl 4-oxo-1H-quinoline-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)8-3-4-10-9(7-8)11(14)5-6-13-10/h3-7H,2H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEXAEIHROLMFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576699 |
Source


|
| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxyquinoline-6-carboxylate | |
CAS RN |
148018-33-1 |
Source


|
| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

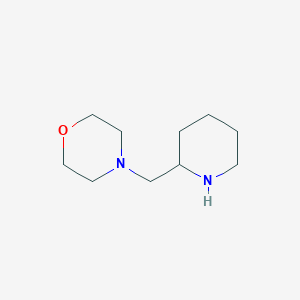
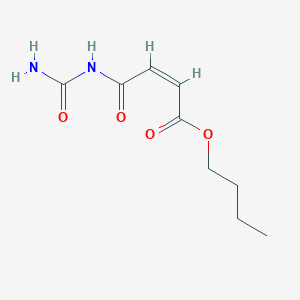
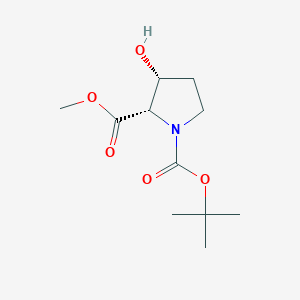


![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B173290.png)
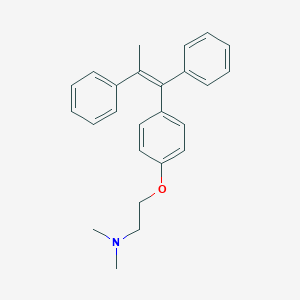
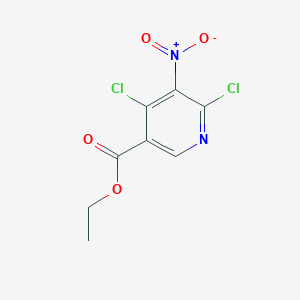
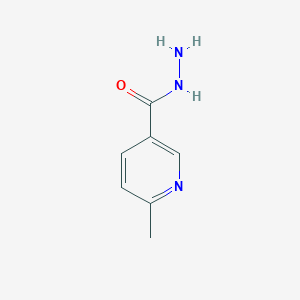
![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)
![Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-](/img/structure/B173310.png)

